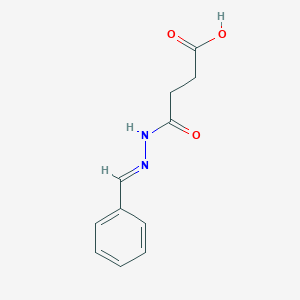
2,5-dichloro-4-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 2,5-dichloro-4-methoxynicotinamide often involves multiple steps, including cyclization, chloridization, and methoxylation processes. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization under optimal conditions yields a product with a purity higher than 99.5% (Liu Guo-ji, 2009). Such methods might be adaptable for synthesizing this compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be elucidated using techniques like X-ray crystallography, as demonstrated in studies on related molecules. For example, the molecular and crystal structure of certain pyridine derivatives has been determined, providing insights into their geometric configuration and intermolecular interactions (R. Askerov et al., 2019).
Wissenschaftliche Forschungsanwendungen
1. Understanding Pesticide Toxicity and Mutagenicity
2,4-Dichlorophenoxyacetic acid (2,4-D), similar to 2,5-dichloro-4-methoxynicotinamide, is used globally in agricultural and urban settings to control pests. Studies have focused on its toxicology and mutagenicity. Research trends include exploring occupational risk, neurotoxicity, herbicide resistance, and effects on non-target species, particularly in aquatic environments. Molecular biology, specifically gene expression, and pesticide degradation studies are suggested areas for future research (Zuanazzi et al., 2020).
2. Environmental and Health Risks of Pesticides
Methoxychlor, a pesticide chemically similar to this compound, has been studied for its effects on the male reproductive system in rats, indicating oxidative stress induction and decreased antioxidant enzyme levels in the testis (Latchoumycandane & Mathur, 2002).
3. Advancements in Herbicide Degradation Technologies
A novel photocatalyst for the degradation of 2,4-Dichlorophenoxyacetic acid, a compound related to this compound, has been developed. This study highlights the potential of TiO2 nanotubes/silylated graphene oxide-based molecularly imprinted polymer in adsorbing and degrading herbicides, emphasizing its application in environmental remediation (Anirudhan & Anju, 2019).
4. Synthesis of Chemical Intermediates
Research on 2,4-dichloro-5-methoxy-pyrimidine, a compound structurally related to this compound, involves using it as an intermediate compound in chemical synthesis. This showcases the importance of such compounds in broader chemical synthesis applications (Liu Guo-ji, 2009).
5. Bioremediation Strategies
A study on methoxychlor bioremediation by Streptomyces strains demonstrates the potential of using microorganisms to remove pesticides from the environment. This research is relevant for developing strategies to mitigate the environmental impact of chemicals like this compound (Fuentes et al., 2014).
6. Exploring Herbicidal Activities
N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, a group that includes this compound, have been synthesized and tested for herbicidal activities. This highlights the use of these compounds in agricultural research and development (Chen Yu et al., 2021).
Eigenschaften
IUPAC Name |
2,5-dichloro-4-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-5-3(8)2-11-6(9)4(5)7(10)12/h2H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWPKNXOHAEFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)



![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)
![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)
![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)


![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)
![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)
![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)